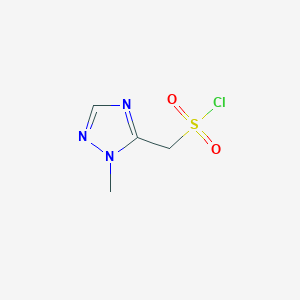
(1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1-methyl-1H-1,2,4-triazol-5-yl)methanol with a sulfonyl chloride reagent. One common method involves the use of methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the consistent production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, particularly in the synthesis of pharmaceuticals.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: In some cases, catalysts such as palladium or copper may be used to facilitate coupling reactions.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other derivatives that retain the triazole ring structure.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various organic compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its ability to form stable bonds with various nucleophiles makes it useful in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is harnessed in various synthetic applications to form stable and functionalized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-methyl-1H-1,2,4-triazol-3-yl)methanesulfonyl chloride: Similar in structure but with a different position of the triazole ring substitution.
(1-methyl-1H-1,2,4-triazol-5-yl)methanol: The alcohol precursor used in the synthesis of the sulfonyl chloride derivative.
(1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonamide: A derivative formed by the reaction of the sulfonyl chloride with amines.
Uniqueness
The uniqueness of (1-methyl-1H-1,2,4-triazol-5-yl)methanesulfonyl chloride lies in its combination of the triazole ring with the sulfonyl chloride group. This combination imparts both reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to form stable bonds with a variety of nucleophiles distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C4H6ClN3O2S |
|---|---|
Poids moléculaire |
195.63 g/mol |
Nom IUPAC |
(2-methyl-1,2,4-triazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-4(6-3-7-8)2-11(5,9)10/h3H,2H2,1H3 |
Clé InChI |
VMHGDAXOSCRNAG-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=N1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H,9H-Pyrido[2,3-d]azepine-2-carbonitrile](/img/structure/B13236855.png)

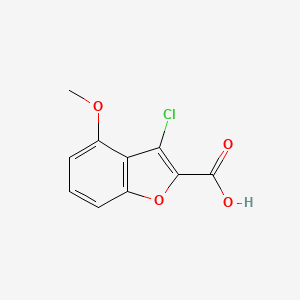

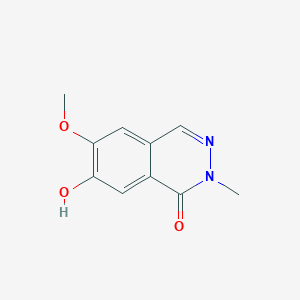
![2-Methoxy-6-[(methylamino)methyl]phenol](/img/structure/B13236897.png)

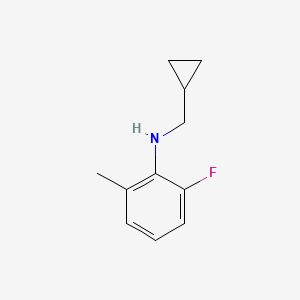
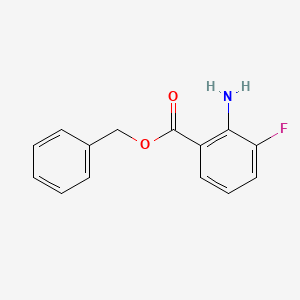
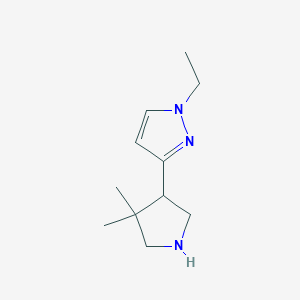
![2-Methyl-4-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13236914.png)
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13236919.png)


